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molecular formula C14H19NO4S B8411993 1-{[7-(Methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]methyl}pyrrolidine

1-{[7-(Methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]methyl}pyrrolidine

Cat. No. B8411993
M. Wt: 297.37 g/mol
InChI Key: MZCVJTWBVVJSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524766B2

Procedure details

A mixture of [7-(methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methyl 4-methylbenzenesulfonate (0.4 g, 0.9 mmol), pyrrolidine (1 ml) and ACN (3 ml) was heated under microwave radiation at 120° C. for 20 min. Purification on SCX-3 column (TEA/MeOH) and twice on flash column chromatography (Isooctane/EtOAc/MeOH). Yield: 0.2 g, 75%. The amine was converted to the hydrochloric acid salt and crystallized from MeOH/Et2O. M.p. 221° C. MS m/z (rel. intensity, 70 eV) 297 (M+, 1), 85 (6), 84 (bp), 79 (2), 55 (4).
Name
[7-(methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methyl 4-methylbenzenesulfonate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH:13]2[O:18][C:17]3[CH:19]=[C:20]([S:23]([CH3:26])(=[O:25])=[O:24])[CH:21]=[CH:22][C:16]=3[O:15][CH2:14]2)(=O)=O)=CC=1.[NH:27]1[CH2:31][CH2:30][CH2:29][CH2:28]1>C(#N)C>[CH3:26][S:23]([C:20]1[CH:21]=[CH:22][C:16]2[O:15][CH2:14][CH:13]([CH2:12][N:27]3[CH2:31][CH2:30][CH2:29][CH2:28]3)[O:18][C:17]=2[CH:19]=1)(=[O:24])=[O:25]

Inputs

Step One
Name
[7-(methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methyl 4-methylbenzenesulfonate
Quantity
0.4 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1COC2=C(O1)C=C(C=C2)S(=O)(=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification on SCX-3 column (TEA/MeOH)
CUSTOM
Type
CUSTOM
Details
crystallized from MeOH/Et2O

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C=1C=CC2=C(OC(CO2)CN2CCCC2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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